molecular formula C21H28N4O3 B2884962 Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate CAS No. 1993140-08-1

Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate

Cat. No.: B2884962
CAS No.: 1993140-08-1
M. Wt: 384.48
InChI Key: USHWGGDCHDHQNY-UHFFFAOYSA-N
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Description

Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a complex organic compound that features a tert-butyl group, a pyridazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine or a piperazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyridazine or piperazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Biological Studies: The compound is used in studies related to receptor binding, enzyme inhibition, and cellular signaling pathways.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl {1-[6-(2-ethoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
  • Tert-butyl {1-[6-(2-hydroxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
  • Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate

Uniqueness

Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to its molecular targets.

Biological Activity

Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of inhibiting certain enzyme activities and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridazin moiety and a methoxyphenyl group, which are critical for its biological function. The structural formula can be depicted as follows:

C16H22N4O2\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_2

Research indicates that this compound acts primarily as an inhibitor of the SHP2 (Src Homology 2 Domain Containing Phosphatase 2) enzyme, which plays a pivotal role in various signaling pathways linked to cancer progression and other diseases. Inhibition of SHP2 has been associated with reduced cell proliferation and increased apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been shown to exhibit potent inhibitory effects on SHP2 activity. In vitro studies demonstrated that it effectively reduces the enzymatic activity of SHP2 in a concentration-dependent manner, with significant inhibition observed at lower concentrations .

Anti-inflammatory Effects

In addition to its role as an SHP2 inhibitor, this compound has been evaluated for its anti-inflammatory properties. It has been reported to inhibit the release of pro-inflammatory cytokines such as IL-1β from macrophages stimulated with LPS/ATP. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that at a concentration of 10 µM, the compound inhibited IL-1β release by approximately 20%, indicating its effectiveness as an anti-inflammatory agent .
    Concentration (µM)IL-1β Inhibition (%)
    1020
    5035
  • Cancer Cell Proliferation : In cancer cell lines, this compound exhibited significant growth inhibition, correlating with its SHP2 inhibitory activity. This was particularly notable in breast cancer cell lines, where cell viability decreased significantly upon treatment .
  • Selectivity Profile : Further investigations into the selectivity of this compound revealed that it preferentially inhibits SHP2 over other phosphatases, making it a promising candidate for targeted therapies .

Properties

IUPAC Name

tert-butyl N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-21(2,3)28-20(26)22-15-11-13-25(14-12-15)19-10-9-17(23-24-19)16-7-5-6-8-18(16)27-4/h5-10,15H,11-14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHWGGDCHDHQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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